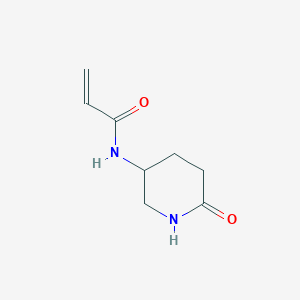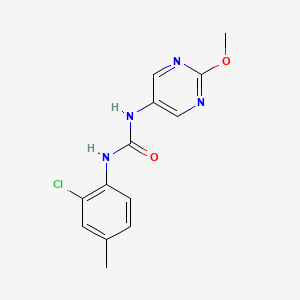
1-tert-butyl-1H-1,3-benzodiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.2569 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 1-tert-butyl-1H-1,3-benzodiazol-2-amine consists of an imidazole ring substituted with a tert-butyl group. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
1-tert-butyl-1H-1,3-benzodiazol-2-amine is a powder at room temperature . It has a melting point of 162-163 degrees Celsius .Aplicaciones Científicas De Investigación
Click Chemistry and Bioconjugation
1-tert-butyl-1H-1,3-benzodiazol-2-amine serves as a valuable building block for click chemistry reactions. Researchers use it in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions allow for efficient bioconjugation, labeling of biomolecules, and drug delivery systems. The compound’s stability and compatibility with biological systems make it an excellent choice for such applications .
Metabolic Labeling of Glycoproteins
In the study of glycoproteins, 1-tert-butyl-1H-1,3-benzodiazol-2-amine finds use as a metabolic labeling reagent. It selectively targets fucosylated glycoproteins in Bacteroidales species. By incorporating this compound into glycoprotein biosynthesis pathways, researchers gain insights into glycan-related processes and cellular functions .
Triazinoindole and Quinoxaline Derivatives Synthesis
Researchers have achieved the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems using 1-tert-butyl-1H-1,3-benzodiazol-2-amine. This synthesis leads to structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. These compounds may have potential applications in materials science, drug discovery, or organic electronics .
Biocompatible pH Measurement Inside Cells
1-tert-butyl-1H-1,3-benzodiazol-2-amine enables compartment-specific pH measurement within Escherichia coli (E. coli). Researchers use it in conjunction with click chemistry to study intracellular pH variations. Its biocompatibility and sensitivity make it a valuable tool for cellular studies .
Water-Soluble Ligand for Click Chemistry
BTTES, a derivative of 1-tert-butyl-1H-1,3-benzodiazol-2-amine, acts as a next-generation, water-soluble ligand for CuAAC reactions. It accelerates reaction rates and suppresses cell cytotoxicity. Researchers can use BTTES for efficient bioorthogonal labeling and drug conjugation in aqueous environments .
Stable Triazole Bond Formation
1-tert-butyl-1H-1,3-benzodiazol-2-amine plays a crucial role in forming stable triazole bonds via dipolar cycloaddition reactions. These bonds connect molecules, allowing for the creation of novel compounds. For instance, researchers have synthesized naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate using this strategy .
Safety and Hazards
Propiedades
IUPAC Name |
1-tert-butylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)13-10(14)12/h4-7H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEFXNYIQDDCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)





![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)
![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2783175.png)

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)